![molecular formula C17H10N2O3 B4918669 6-Nitro-1-phenylbenzo[cd]indol-2-one](/img/structure/B4918669.png)
6-Nitro-1-phenylbenzo[cd]indol-2-one
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Overview
Description
6-Nitro-1-phenylbenzo[cd]indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenylbenzo[cd]indol-2-one typically involves the construction of the indole ring system. One common method is the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Specific reaction conditions may include the use of palladium catalysts, Lewis acids, and various bases under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenylbenzo[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Cancer Therapy
One of the primary applications of 6-Nitro-1-phenylbenzo[cd]indol-2-one lies in its potential as an anti-cancer agent. Research indicates that compounds within the benzo[cd]indole family exhibit significant anti-proliferative effects against various cancer cell lines. The compound's mechanism involves the modulation of critical signaling pathways associated with cell cycle regulation and apoptosis.
Key Findings:
- Mechanism of Action: The compound may function as an inhibitor of specific kinases involved in cell cycle progression, which could lead to increased apoptosis in cancer cells.
- Combination Therapy: It has been suggested that this compound could be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance observed in traditional therapies .
Inhibition of Kynurenine Pathway
Recent studies have highlighted the role of kynurenine pathway metabolites in various diseases, including cancer and neurodegenerative disorders. This compound has been explored for its potential to inhibit enzymes involved in this pathway, which may have therapeutic implications for conditions associated with elevated kynurenine levels.
Research Insights:
- Therapeutic Potential: Inhibiting the kynurenine pathway could alleviate symptoms related to chronic diseases and improve patient outcomes .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies:
- Neuroprotection Mechanisms: Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neuroprotection .
Data Tables
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenylbenzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring system can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroindole: Similar nitro group but lacks the phenyl substitution, affecting its overall properties.
2-Phenylindole: Different substitution pattern on the indole ring, leading to distinct chemical and biological characteristics.
Uniqueness
6-Nitro-1-phenylbenzo[cd]indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the phenyl substitution enhances its potential for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Nitro-1-phenylbenzo[cd]indol-2-one?
- Methodological Answer : Synthesis requires careful selection of nitroindole precursors (e.g., 5-Nitro-1H-indole-3-carbaldehyde, as seen in related compounds) and controlled nitration conditions to avoid over-oxidation. Purification via recrystallization (mp >300°C for analogous nitroindoles ) and characterization using elemental analysis (e.g., CHN-Rapid Heraeus analyzer) are critical for verifying purity . Reaction solvents must be anhydrous to prevent hydrolysis of intermediates.
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify nitro (NO₂) and carbonyl (C=O) stretches (typical ranges: 1520–1350 cm⁻¹ for NO₂; 1700–1650 cm⁻¹ for C=O) .
- ¹H/¹³C NMR in DMSO-d6 (as per Bruker DRX-400 protocols) to confirm aromatic proton environments and substituent positions .
- Mass spectrometry (e.g., HP 5937 MSD) to validate molecular ion peaks and fragmentation patterns .
Q. What solvent systems are optimal for solubility studies of nitroaromatic compounds like this?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and nitro groups. For solubility quantification, use UV-Vis spectroscopy with incremental solvent titration, referencing extinction coefficients of similar nitroindoles .
Advanced Research Questions
Q. How can contradictory NMR data for nitroaromatic systems be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR to detect tautomeric shifts.
- 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in aromatic regions .
- High-field instruments (≥400 MHz) to enhance spectral resolution, as demonstrated in studies using Bruker DRX-400 .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model nitro group electron-withdrawing effects and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate accuracy .
Q. How can researchers design experiments to assess the compound’s potential biological activity?
- Methodological Answer :
- Fluorescence labeling assays : Analogous nitrobenzo compounds (e.g., C6-NBD-Cer) are used in lipid trafficking studies via fluorescence microscopy .
- Enzyme inhibition assays : Test interactions with nitroreductases using UV-Vis kinetic monitoring.
- Cytotoxicity screening : Use MTT assays on cell lines, with dose-response curves to determine IC₅₀ values.
Q. What strategies address low yields in nitro-functionalized heterocycle synthesis?
- Methodological Answer :
- Optimize nitration conditions (e.g., mixed acid ratios, temperature control) to minimize byproducts.
- Use directing groups (e.g., acetyl) to enhance regioselectivity during electrophilic substitution.
- Monitor reaction progress via TLC with UV visualization, common in protocols for related compounds .
Q. How should conflicting elemental analysis data be interpreted?
- Methodological Answer : Discrepancies ≥0.3% in C/H/N ratios suggest impurities or incomplete combustion. Re-run analyses with freshly recrystallized samples and cross-validate using high-resolution mass spectrometry (HRMS) .
Q. Data Contradiction & Validation
Q. What steps are critical when reconciling inconsistent melting point data?
- Methodological Answer :
- Verify calibration of melting point apparatus (e.g., electrothermal model 9100) .
- Compare with literature values for structurally similar nitroindoles (e.g., 6-Nitroindoline, mp 66–70°C ).
- Perform DSC to detect polymorphic transitions or decomposition.
Q. Tables for Methodological Reference
Technique | Key Parameters | Example Data from Evidence |
---|---|---|
IR Spectroscopy | NO₂ stretch: 1520–1350 cm⁻¹ | Nitroindole carbonyl peaks |
¹H NMR (DMSO-d6) | δ 7.5–8.5 ppm (aromatic protons) | Bruker DRX-400, 400 MHz |
Elemental Analysis | Acceptable deviation: ≤0.3% for C/H/N | Heraeus CHN-Rapid analyzer |
Mass Spectrometry | Molecular ion: [M+H]⁺ at m/z 265 (example) | HP 5937 MSD |
Properties
IUPAC Name |
6-nitro-1-phenylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-17-13-8-4-7-12-14(19(21)22)9-10-15(16(12)13)18(17)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMVWCJPKWEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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